N-(1,3-Benzothiazol-5-yl)acetamide
Description
N-(1,3-Benzothiazol-5-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with an acetamide group at the 5-position. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMDFSDFQBOIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301245 | |
| Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36894-61-8 | |
| Record name | NSC141991 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 5-amino-1,3-benzothiazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Acetic anhydride (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 4–6 hours. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. After drying over magnesium sulfate, the solvent is evaporated to yield the crude acetamide, which is purified via recrystallization from ethanol.
Key Parameters:
Yield and Characterization
This method typically achieves yields of 75–85%. The product is characterized by:
-
IR Spectroscopy: A strong absorption band at 1650–1690 cm (C=O stretch).
-
H NMR (CDCl): Singlet at δ 2.15 ppm (3H, CH), singlet at δ 8.45 ppm (1H, NH), and aromatic protons between δ 7.2–8.1 ppm.
Carbodiimide-Mediated Coupling of 5-Amino-1,3-Benzothiazole with Acetic Acid
For substrates sensitive to direct acetylation, a coupling strategy using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is employed. This method is particularly useful for functionalized benzothiazoles or when working with acid-labile groups.
Synthetic Procedure
A solution of 5-amino-1,3-benzothiazole (1.0 equiv) and acetic acid (1.5 equiv) in chloroform is treated with EDC (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 12–18 hours, after which it is washed with saturated sodium bicarbonate and brine. The organic layer is dried and concentrated, yielding the acetamide.
Advantages Over Direct Acetylation:
Mechanistic Insights
EDC activates the carboxylic acid (acetic acid) to form an O-acylisourea intermediate, which reacts with the amine to generate the acetamide. DMAP accelerates the reaction by stabilizing the intermediate through coordination.
Alternative Methods and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 5-amino-1,3-benzothiazole and acetic anhydride in DMF is irradiated at 100°C for 10 minutes, achieving 80% yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
N-(1,3-Benzothiazol-5-yl)acetamide serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules and can act as a reagent in various organic reactions. This compound's ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for synthesizing derivatives with enhanced properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Various benzothiazole derivatives |
| Coupling Reactions | Forms biaryl compounds through coupling with aryl halides | Aryl-substituted benzothiazoles |
| Functionalization | Modifies functional groups for improved solubility or reactivity | Hydrochloride salt form |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown it to be effective against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines, including those associated with breast and lung cancers. The mechanism involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells .
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Antimicrobial | E. coli | 12.5 |
| Antifungal | C. albicans | 15.0 |
| Anticancer | MCF-7 (breast cancer) | 8.0 |
| A549 (lung cancer) | 10.0 |
Medicinal Applications
Drug Development
this compound is being explored for its potential in drug development due to its anti-inflammatory and anti-tubercular properties. Its derivatives are being synthesized to enhance efficacy against tuberculosis by targeting specific enzymes involved in bacterial metabolism .
Mechanism of Action
The mechanism of action involves the inhibition of key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication. This inhibition leads to reduced bacterial growth and enhances the compound's therapeutic potential against resistant strains .
Industrial Applications
Material Science
In industry, this compound is utilized in the production of materials with specific properties such as fluorescence and electroluminescence. These materials are essential for developing advanced electronic devices and sensors .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various derivatives of this compound using the National Cancer Institute's 60 human tumor cell lines panel. The results indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer types, suggesting their potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Efficacy Testing
Another research project focused on testing the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The compound demonstrated significant activity, leading to recommendations for its use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase , DNA gyrase , and tyrosine kinase . These interactions can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their inhibition or death .
Comparison with Similar Compounds
N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]acetamide
- Structure : Benzisoxazole ring with chloromethyl (ClCH₂) and acetamide groups at positions 3 and 5, respectively .
- Key Differences : Replaces the benzothiazole sulfur atom with oxygen and nitrogen in the isoxazole ring.
- Synthesis : Cyclization of o-hydroxyphenylketoximes using thionyl chloride and pyridine .
N-(2,1,3-Benzothiadiazol-5-yl)acetamide
- Structure : Benzothiadiazole ring (two nitrogen atoms adjacent to sulfur) with acetamide at position 5 .
- Key Differences : Thiadiazole ring introduces additional nitrogen, altering electronic properties and binding affinity compared to benzothiazole.
Substituent Variations on Benzothiazole Derivatives
2-(Benzenesulfonyl)-N-(1,3-Benzothiazol-5-yl)acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(Substituted Phenyl)acetamides
- Examples :
- Key Features : Trifluoromethyl (CF₃) at position 6 increases lipophilicity and bioavailability. Methoxy/phenyl groups modulate target selectivity .
Pharmacological Activity Comparison
Key Research Findings
Heterocyclic Core Impact : Benzothiazoles generally exhibit higher metabolic stability than benzisoxazoles due to sulfur’s electron-withdrawing effects, but benzisoxazoles show superior anticonvulsant activity in some cases .
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃, sulfonyl) enhance binding to hydrophobic pockets in enzymes .
- Chloromethyl groups in benzisoxazoles facilitate further functionalization for activity optimization .
Gaps in Data: Limited direct pharmacological data for this compound necessitate extrapolation from structural analogs.
Biological Activity
N-(1,3-Benzothiazol-5-yl)acetamide is a compound with significant biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety which is known for its diverse biological activities. The molecular formula is CHNS, and it has a molecular weight of approximately 228.70 g/mol. The unique substitution pattern on the benzothiazole ring contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are crucial for cellular processes in bacteria and cancer cells.
- Protein Interaction : The compound exhibits potential in reducing protein misfolding, which is linked to neurodegenerative diseases. It has been evaluated for its ability to inhibit the aggregation of proteins like transthyretin and α-synuclein through biophysical methods .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties:
- Bacterial Strains : Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
The compound has been investigated for its anticancer potential:
- Cell Lines : this compound has shown cytotoxic effects against various cancer cell lines. For instance, it was tested against HCT-116 colon cancer cells with an IC value indicating significant efficacy .
| Cancer Cell Line | IC (µM) |
|---|---|
| HCT-116 | 6.90 |
| MCF-7 | 11.26 |
Anti-inflammatory Activity
Research also highlights its anti-inflammatory properties:
- Mechanisms : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as an alternative antibiotic agent.
- Neuroprotective Effects : Another research focused on the compound's ability to prevent protein aggregation associated with neurodegenerative diseases. Using Thioflavin T fluorescence assays, it was confirmed that this compound could significantly reduce fibril formation in treated samples .
Q & A
Q. What advanced NMR techniques reveal conformational dynamics in solution?
- Methodological Answer : 2D NOESY or ROESY experiments detect intramolecular interactions (e.g., between benzothiazole protons and acetamide methyl groups). Variable-temperature 1H NMR (25–60°C) quantifies energy barriers for rotational isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
